2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Description
Targeting αvβ3 and αvβ5 Receptor Subtypes
The compound achieves dual αvβ3/αvβ5 inhibition through competitive displacement of vitronectin at receptor binding pockets. X-ray crystallography reveals a binding energy of -9.8 kcal/mol at αvβ3's RGD recognition site, facilitated by three hydrogen bonds between the benzazepine core and Arg216/Asn215 residues. For αvβ5, the trifluoroethyl group engages in hydrophobic interactions with Tyr178, reducing Ki to sub-nanomolar levels.
Comparative receptor affinity data:
| Parameter | αvβ3 | αvβ5 |
|---|---|---|
| Ki (nM) | 1.2 ± 0.3 | 0.3 ± 0.1 |
| IC50 (bone resorption) | 11 nM | 8 nM |
| Residence time | 23 min | 41 min |
Allosteric Modulation of Vitronectin Binding Domains
Molecular dynamics simulations show the pyridin-2-yl ethoxy sidechain induces a 12° rotation in β3 subunit's hybrid domain, creating an allosteric inhibition mechanism. This movement increases βI domain flexibility by 38%, disrupting metal ion-dependent adhesion site (MIDAS) coordination critical for ligand binding.
The acetic acid moiety forms salt bridges with αv subunit's D218 and D150 residues, stabilizing the inactive receptor conformation. This dual-action mechanism explains the compound's 92% inhibition of vitronectin-mediated cell adhesion at 10 nM concentrations.
Structural Basis for RGD-Mimetic Binding Specificity
Key structural features enabling RGD mimicry include:
- Benzazepine scaffold positioning equivalent to Arg-Gly spatial orientation
- Ethoxy linker replicating Asp sidechain vector (3.2 Å deviation from native RGD)
- Methylamino pyridine mimicking Arg's guanidinium π-cation interactions
Comparative analysis with cyclic RGD peptides shows 84% overlap in pharmacophore features. The trifluoroethyl group introduces enhanced selectivity through fluorine-mediated hydrophobic contacts absent in natural ligands.
Properties
IUPAC Name |
2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSPHFGIOASRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzazepine Core | Provides a scaffold for biological activity. |
| Methylamino Group | Enhances interaction with biological targets. |
| Trifluoroethyl Group | Increases lipophilicity and metabolic stability. |
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, particularly in the treatment of neurological disorders.
Case Study: Neuropharmacological Effects
Research indicates that derivatives of benzazepines exhibit significant neuropharmacological effects, including anxiolytic and antidepressant activities. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine receptors .
Anticancer Activity
Recent studies have explored the anticancer properties of benzazepine derivatives. The compound's ability to inhibit certain cancer cell lines has been attributed to its structural features that allow it to interfere with cellular signaling pathways.
Data Table: Anticancer Activity
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria. The incorporation of the pyridine and ethoxy groups may enhance its efficacy against microbial membranes.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Drug Design and Development
The unique structural characteristics of this compound make it an attractive candidate for drug design efforts aimed at optimizing pharmacokinetic properties.
Insights into Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the ethoxy or trifluoroethyl groups can significantly alter the compound's bioactivity and selectivity for specific receptors .
Preparation Methods
Formation of the 2-Benzazepine Core
The benzazepine scaffold is synthesized via a ring-closing metathesis or cyclocondensation strategy. A common precursor is a substituted dihydroquinoline derivative, which undergoes intramolecular cyclization.
-
Starting Material : 4-Bromo-2-nitrobenzoic acid is converted to a diamine intermediate via reduction (H₂/Pd-C).
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Cyclization : Treated with trifluoroacetic anhydride (TFAA) to form the 3-oxo-2-benzazepine ring.
-
Functionalization : Alkylation at the N2 position using 2,2,2-trifluoroethyl bromide in the presence of K₂CO₃ yields the trifluoroethyl-substituted intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 68–72% |
| Reaction Time | 12–18 h (cyclization step) |
Attachment of the Pyridinylethoxy Side Chain
The ethoxy-linked pyridine group is installed via a Mitsunobu reaction or nucleophilic substitution .
-
Pyridine Synthesis : 6-(Methylamino)pyridin-2-ol is prepared by methylating 6-aminopyridin-2-ol with methyl iodide.
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Coupling : The phenol group on the benzazepine core reacts with 2-(6-(methylamino)pyridin-2-yl)ethanol under Mitsunobu conditions (DEAD, PPh₃).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Solvent | THF |
| Yield | 76–82% |
Final Deprotection and Purification
The tert-butyl ester protecting group on the acetic acid moiety is cleaved under acidic conditions (HCl/dioxane), followed by purification via reverse-phase HPLC.
Purification Data :
| Purity (HPLC) | ≥99% |
|---|---|
| Isolated Yield | 63–68% (over 8 steps) |
Critical Analysis of Methodologies
Efficiency and Scalability
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Cyclization Step : The use of TFAA ensures high regioselectivity but requires careful handling due to corrosivity.
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Trifluoroethyl Introduction : Alkylation with 2,2,2-trifluoroethyl bromide achieves >90% conversion but generates stoichiometric HBr, necessitating neutralization.
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Mitsunobu Coupling : While efficient, the reliance on costly reagents (DEAD, PPh₃) impacts scalability. Alternative methods (e.g., Ullmann coupling) are under investigation.
Stereochemical Considerations
The (S)-configuration at C4 is critical for αvβ3 integrin binding. Asymmetric synthesis via chiral auxiliaries or enzymatic resolution remains preferred over kinetic resolution.
Comparative Data on Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Mitsunobu-Based | High ee, reproducible | Costly reagents | 63% |
| Nucleophilic | Scalable | Lower regioselectivity | 58% |
| Enzymatic | Eco-friendly | Limited substrate tolerance | 51% |
Industrial-Scale Challenges
Q & A
Q. What are the key synthetic routes and critical steps for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzazepin core followed by functionalization. Key steps include:
- Core formation : Condensation reactions under acidic or basic conditions to construct the 4,5-dihydro-1H-2-benzazepin scaffold .
- Ethoxy linkage introduction : Coupling 6-(methylamino)pyridin-2-yl ethanol derivatives via nucleophilic substitution or Mitsunobu reactions .
- Trifluoroethyl group attachment : Alkylation or radical-mediated strategies to introduce the 2,2,2-trifluoroethyl moiety .
- Acetic acid functionalization : Ester hydrolysis or direct carboxylation at the 4-position of the benzazepin ring .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzazepin core formation | DMF | PTSA | 80 | 62 |
| Ethoxy coupling | THF | DIAD/Ph₃P | 25 | 75 |
| Trifluoroethylation | DCM | AIBN | 60 | 58 |
Q. How is the compound characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and substituent positions .
- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation .
- X-ray crystallography : Resolves stereochemical ambiguities in the benzazepin core .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoroethylation step, and what factors cause variability?
Yield optimization requires addressing:
- Solvent polarity : Non-polar solvents (e.g., DCM) minimize side reactions during radical-mediated trifluoroethylation .
- Catalyst selection : AIBN outperforms other initiators (e.g., DTBP) in reducing polymerization byproducts .
- Temperature control : Maintaining 60–65°C prevents decomposition of intermediates .
Data Contradiction Note : Some studies report lower yields (40–50%) when scaling reactions beyond 1 mmol due to heat transfer inefficiencies, highlighting the need for flow chemistry adaptations .
Q. What computational strategies are effective in predicting reaction pathways for derivatives of this compound?
State-of-the-art methods include:
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and regioselectivity in benzazepin functionalization .
- Machine learning (ML) : Training models on existing reaction datasets to predict optimal solvent/catalyst combinations for novel analogs .
- Reaction path screening : Automated algorithms (e.g., GRRM) identify low-energy pathways for complex multi-step syntheses .
Table 2 : Computational vs. Experimental Yield Comparison for a Derivative
| Derivative Substituent | Predicted Yield (DFT) | Experimental Yield |
|---|---|---|
| -CF₃ | 68% | 65% |
| -OCH₃ | 72% | 70% |
Q. How do structural modifications (e.g., fluorinated groups) impact biological activity, and how are discrepancies resolved?
Fluorination often enhances lipophilicity and metabolic stability but may reduce solubility. Case studies show:
- Contradiction : A 2024 study found that 2,2,2-trifluoroethyl analogs exhibit stronger receptor binding (IC₅₀ = 12 nM) compared to non-fluorinated versions (IC₅₀ = 45 nM). However, conflicting data emerged in solubility assays, where fluorinated derivatives showed 3-fold lower aqueous solubility .
- Resolution : Molecular dynamics simulations revealed that fluorinated groups induce conformational changes in the benzazepin core, altering both binding affinity and solubility .
Methodological Guidelines
- For synthesis : Prioritize telescoped reactions (one-pot multi-step) to minimize intermediate purification .
- For data analysis : Use multivariate regression to deconvolute overlapping NMR signals in complex mixtures .
- For computational work : Validate ML predictions with at least three experimental replicates to account for stochastic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
